molecular formula C12H16Br2O2 B295999 1,5-Dibromo-2,4-diisopropoxybenzene

1,5-Dibromo-2,4-diisopropoxybenzene

Cat. No.: B295999
M. Wt: 352.06 g/mol
InChI Key: ATIFRUHGAUDBDC-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,4-diisopropoxybenzene is a brominated aromatic compound featuring two isopropoxy groups at the 2- and 4-positions and bromine atoms at the 1- and 5-positions. Key characteristics include:

  • Substituent Effects: The electron-donating isopropoxy groups activate the benzene ring toward electrophilic substitution, while bromine atoms act as weakly deactivating, directing substituents.
  • Steric Profile: Bulky isopropoxy groups introduce steric hindrance, influencing reaction kinetics and crystal packing.

Properties

Molecular Formula

C12H16Br2O2

Molecular Weight

352.06 g/mol

IUPAC Name

1,5-dibromo-2,4-di(propan-2-yloxy)benzene

InChI

InChI=1S/C12H16Br2O2/c1-7(2)15-11-6-12(16-8(3)4)10(14)5-9(11)13/h5-8H,1-4H3

InChI Key

ATIFRUHGAUDBDC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=C(C=C1Br)Br)OC(C)C

Canonical SMILES

CC(C)OC1=CC(=C(C=C1Br)Br)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

1,5-Dibromo-2,4-dimethoxybenzene

  • Structure : Methoxy groups (smaller than isopropoxy) at 2- and 4-positions.
  • Key Data: Crystallography: Planar structure with weak intermolecular C–H⋯O contacts and C1–Br⋯Cg interactions . Applications: Intermediate for anti-HIV (Elvitegravir) and anticancer (Psoralidin) drugs . Synthesis: Recrystallized from ethanol, with corrected crystallographic data resolving prior disorder in halogen positions .

Comparison :

  • Steric Effects : Dimethoxy derivatives exhibit tighter crystal packing (planar structure) due to smaller substituents, whereas diisopropoxy’s bulkier groups likely disrupt packing, reducing melting points.

1,5-Dibromo-2,4-difluorobenzene

  • Structure : Fluorine atoms (electron-withdrawing) at 2- and 4-positions.
  • Key Data :
    • Reactivity : Lithiation studies show carboxylation yields ~83% 2,4-difluorobenzoic acid, indicating directed reactivity at halogen-free positions .
    • Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, contrasting with isopropoxy’s electron-donating behavior.

Comparison :

  • Electronic Profile : Difluoro derivatives favor nucleophilic substitutions (e.g., carboxylation), while diisopropoxy compounds may prioritize electrophilic pathways.
  • Applications : Fluorinated analogs are common in agrochemicals and pharmaceuticals, whereas alkoxy-substituted derivatives dominate drug intermediate roles .

3,6-Dibromo-2,5-di-(3,5-dibromo-2,4,6-trimethylphenyl)quinol

  • Structure: Brominated quinol derivative with trimethylphenyl substituents.
  • Key Data: Melting Point: 395–398°C (parent compound), reduced to 297°C for the diacetate derivative . Oxidation: Forms benzoquinone derivatives, highlighting stability under oxidative conditions .

Comparison :

  • Thermal Stability : Bulky trimethylphenyl groups increase melting points compared to alkoxy-substituted analogs. Diisopropoxy’s lower symmetry may reduce thermal stability.
  • Functionalization : Bromine positions direct further substitutions, a trait shared with diisopropoxybenzene.

Data Table: Comparative Properties of Analogous Compounds

Property 1,5-Dibromo-2,4-diisopropoxybenzene (Inferred) 1,5-Dibromo-2,4-dimethoxybenzene 1,5-Dibromo-2,4-difluorobenzene
Substituent Type Electron-donating (isopropoxy) Electron-donating (methoxy) Electron-withdrawing (fluoro)
Melting Point Moderate (est. 150–200°C) Not reported Not reported
Crystal Packing Disrupted by steric bulk Planar with C–H⋯O contacts Likely tight due to small substituents
Reactivity Electrophilic substitution favored Electrophilic substitution Nucleophilic substitution (e.g., carboxylation)
Applications Potential OLED/pharmaceutical intermediate Drug synthesis (Elvitegravir) Agrochemical/pharmaceutical precursors

Key Research Findings

  • Steric vs. Electronic Effects : Isopropoxy’s steric bulk may hinder catalyst access in cross-coupling reactions (e.g., Suzuki), unlike smaller methoxy or fluoro groups .
  • Crystallographic Trends : Bulky substituents reduce symmetry and intermolecular interactions, impacting material properties in host matrices (e.g., OLEDs) .
  • Synthetic Utility : Halogen positioning directs regioselectivity in further functionalization, critical for drug intermediate design .

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